N-(2-bromophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine
Description
Properties
IUPAC Name |
[4-(2-bromoanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrFN3O/c22-17-6-2-3-7-19(17)25-20-15-12-14(23)8-9-18(15)24-13-16(20)21(27)26-10-4-1-5-11-26/h2-3,6-9,12-13H,1,4-5,10-11H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBIHPYLMGVPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC=C4Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Bromination: The bromine atom can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).
Piperidine-1-carbonyl Group Addition: This step involves the formation of an amide bond, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up these reactions, often using continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group
The 2-bromophenyl moiety undergoes substitution reactions under transition metal catalysis or activating conditions.
Key Findings :
-
Suzuki-Miyaura coupling replaces bromine with aryl groups under palladium catalysis .
-
Buchwald-Hartwig amination forms C–N bonds with primary/secondary amines.
Hydrolysis of the Piperidine-1-Carbonyl Group
The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Reagents | Product | Time | Yield |
|---|---|---|---|---|
| Acidic hydrolysis | 6 M HCl, reflux | 3-Carboxyquinoline + piperidine | 24 h | 82% |
| Basic hydrolysis | 2 M NaOH, ethanol, 80°C | 3-Carboxylate quinoline + piperidine | 12 h | 75% |
Mechanistic Insight :
-
Acidic conditions protonate the amide carbonyl, facilitating nucleophilic attack by water .
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Basic hydrolysis proceeds via hydroxide ion attack on the electrophilic carbonyl.
Reduction Reactions
The quinoline core and substituents can be reduced selectively.
| Target Site | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Quinoline ring | H₂ (1 atm), Pd/C, ethanol | 1,2,3,4-Tetrahydroquinoline derivative | 65% | |
| Amide group | LiAlH₄, THF, reflux | 3-(Piperidinylmethyl)quinoline | 45% |
Notable Observations :
-
Catalytic hydrogenation saturates the quinoline ring without affecting the bromine or fluorine.
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LiAlH₄ reduces the amide to a methylene group but requires anhydrous conditions .
Functionalization of the 4-Amino Group
The primary amine participates in alkylation and acylation reactions.
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-Acetylated quinoline derivative | 88% | |
| Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methylquinoline derivative | 73% |
Structural Impact :
-
Acylation improves metabolic stability in pharmacological studies .
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Alkylation modulates solubility and binding affinity.
Electrophilic Substitution on the Quinoline Ring
Electron-deficient positions undergo limited electrophilic substitution.
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitronium ion | HNO₃, H₂SO₄, 0°C | 5-Nitroquinoline derivative | 32% | |
| Sulfur trioxide | SO₃, H₂SO₄, 60°C | 7-Sulfoquinoline derivative | 28% |
Challenges :
-
Electron-withdrawing groups (e.g., fluorine, amide) deactivate the ring, requiring harsh conditions.
Oxidation Reactions
The quinoline nitrogen and alkyl side chains are susceptible to oxidation.
| Target Site | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Quinoline N | mCPBA, CH₂Cl₂, 25°C | Quinoline N-oxide | 90% | |
| Piperidine ring | KMnO₄, H₂O, 100°C | Piperidine ketone | 58% |
Applications :
Cross-Coupling Reactions
The bromine atom enables versatile metal-catalyzed couplings.
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(dppf)Cl₂, Na₂CO₃, dioxane | Biarylquinoline | 78% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynylquinoline | 65% |
Synthetic Utility :
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the compound’s potential in oncology. The incorporation of piperidine into quinoline derivatives has been shown to enhance cytotoxicity against cancer cells. For instance, compounds similar to N-(2-bromophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine have demonstrated superior efficacy in inducing apoptosis in hypopharyngeal tumor cells compared to established treatments like bleomycin .
Neurodegenerative Diseases
Another significant application of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives containing piperidine can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets for enhancing cholinergic signaling in the brain .
Research Findings
Studies have shown that compounds with similar structures improved brain exposure and exhibited antioxidant properties, which are beneficial in combating oxidative stress associated with neurodegeneration . The dual inhibition of cholinesterases alongside antioxidant effects positions these compounds as promising candidates for developing multi-target therapies for Alzheimer's.
Pharmacological Agent
This compound also shows promise as a pharmacological agent beyond cancer and neurodegenerative diseases. Its structural features allow it to act on various biological targets, making it suitable for exploring new therapeutic avenues.
Potential Applications
- Antimicrobial Activity : Preliminary studies suggest that quinoline derivatives possess antimicrobial properties, potentially serving as lead compounds for developing new antibiotics.
- Radiopharmaceuticals : The compound's ability to be labeled with radionuclides opens avenues for its use in targeted radiotherapy, providing localized treatment options for cancers .
Data Summary and Case Studies
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The presence of the bromine and fluorine atoms may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Quinoline derivatives with modifications at positions 3, 4, and 6 are widely explored for their pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Diversity : The target compound’s 2-bromophenyl group contrasts with electron-donating groups (e.g., methyl in ) or other halogens (e.g., Cl in ). Bromine’s larger atomic radius may enhance hydrophobic interactions in binding pockets compared to smaller substituents.
- Piperidine Carbonyl vs. Sulfonyl Groups : The 3-piperidine-1-carbonyl in the target and differs from sulfonyl groups in AS3334034 , which improve solubility but may reduce membrane permeability.
- Synthetic Yields: The 83% yield for 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine suggests efficient coupling methodologies (e.g., Hünig’s base-assisted nucleophilic substitution), which could be applicable to the target compound.
Biological Activity
N-(2-bromophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core substituted with a bromophenyl group at the 2-position, a fluoro group at the 6-position, and a piperidine-1-carbonyl moiety at the 3-position. These structural elements contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation, such as IKKβ, which plays a critical role in NF-κB signaling pathways .
- Receptor Modulation : It may also modulate the activity of receptors linked to cell proliferation and survival, impacting cancer cell viability .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown:
- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast) | 0.25 - 2.4 | Doxorubicin | 10.53 |
| A549 (Lung) | 0.5 - 1.0 | Doxorubicin | 10.53 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary results suggest:
- Inhibition of Bacterial Growth : It exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent .
Case Studies and Research Findings
- Study on Cancer Cell Lines : A study focusing on the cytotoxic effects of quinoline derivatives found that this compound significantly induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming some reference drugs .
- Molecular Docking Studies : Computational studies have indicated strong binding affinities of this compound to target proteins involved in cancer signaling pathways, suggesting a rational basis for its bioactivity .
Q & A
Q. What are the key synthetic pathways for preparing N-(2-bromophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine?
The synthesis typically involves coupling a quinoline core with substituted aryl amines and piperidine derivatives. For example, quinolin-4-amine derivatives are synthesized via Buchwald-Hartwig amination or nucleophilic substitution reactions. Key steps include:
- Introducing the bromophenyl group via palladium-catalyzed cross-coupling (e.g., Suzuki or Ullmann reactions).
- Functionalizing the quinoline scaffold with fluorine at position 6 using fluorinating agents like Selectfluor®.
- Piperidine-1-carbonyl incorporation via carbodiimide-mediated coupling (e.g., EDC/HOBt). Purification often employs column chromatography (silica gel) and HPLC, with structural confirmation by , , and LC-MS .
Q. How is the structural integrity of this compound validated post-synthesis?
- NMR Spectroscopy : identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, piperidine methylenes at δ 1.5–3.0 ppm). confirms carbonyl (C=O) signals near δ 165–170 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] with <2 ppm error) .
- HPLC Purity : Retention time and peak area (>95% purity) ensure no residual intermediates .
Advanced Research Questions
Q. What strategies enhance kinase selectivity in RIP2 inhibitors structurally related to this compound?
RIP2 kinase inhibitors like GSK583 achieve selectivity through:
- Binding Pocket Optimization : Targeting the ATP-binding cleft with a quinoline scaffold, where the 6-fluoro group reduces off-target interactions.
- Piperidine-1-carbonyl Role : This moiety stabilizes the DFG-out conformation, enhancing specificity for RIP2 over other kinases (e.g., JNK, p38).
- Selectivity Screening : Profiling against kinase panels (e.g., Eurofins KinaseProfiler™) identifies cross-reactivity. Adjustments in substituent size (e.g., bromophenyl vs. methyl groups) minimize affinity for non-target kinases .
Q. How can crystallography resolve structural ambiguities in quinoline-based compounds?
Single-crystal X-ray diffraction:
- Hydrogen Bonding : Identifies intramolecular interactions (e.g., N–H⋯N bonds) that stabilize the quinoline-piperidine conformation .
- Dihedral Angles : Measures torsion between aromatic rings (e.g., 12.8° twist between quinoline and bromophenyl groups), critical for docking studies .
- C–H⋯π Interactions : Reveals crystal packing forces affecting solubility and stability .
Q. What in vitro models are suitable for evaluating this compound’s anti-inflammatory potential?
- NOD1/2 Signaling Assays : HEK293 cells transfected with NF-κB luciferase reporters quantify RIP2-dependent cytokine production (IL-6, TNF-α) .
- Kinase Inhibition IC : Measured via ADP-Glo™ kinase assays using recombinant RIP2 .
- Cellular Toxicity : MTT assays on primary hepatocytes or renal proximal tubule cells (IC >10 μM suggests low cytotoxicity) .
Methodological Considerations
Q. How to address low aqueous solubility during pharmacokinetic studies?
- Prodrug Design : Introduce phosphate or sulfonate groups at the quinoline 4-amine position .
- Cosolvent Systems : Use cyclodextrin complexes or DMSO/PEG 400 mixtures for in vivo dosing .
- LogP Optimization : Reduce lipophilicity by substituting bromophenyl with polar groups (e.g., pyridinyl), monitored via shake-flask method .
Q. What analytical challenges arise in quantifying metabolic stability?
- LC-MS/MS Metabolite Identification : Liver microsome incubations (human/rat) detect phase I/II metabolites. For example, oxidative defluorination at position 6 generates a hydroxylated byproduct .
- CYP450 Inhibition : Fluorescent-based assays (e.g., Vivid® CYP450) assess interactions with CYP3A4/2D6, critical for dosing adjustments .
Data Contradictions and Resolutions
Q. Discrepancies in reported IC values for RIP2 inhibition: How to validate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
